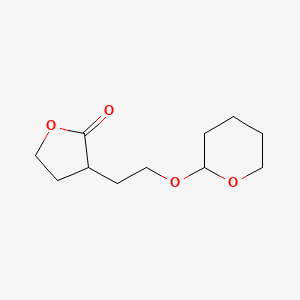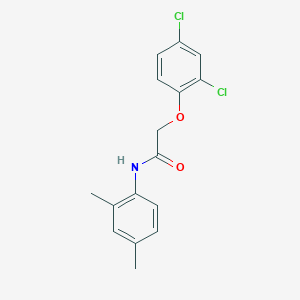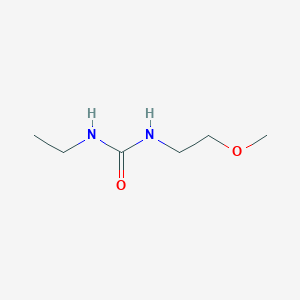
3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one is an organic compound with the molecular formula C11H18O4. This compound is characterized by the presence of a tetrahydropyran ring and a dihydrofuranone moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one typically involves the reaction of tetrahydro-2H-pyran-2-ol with dihydrofuran-2(3H)-one under acidic conditions. The reaction proceeds through the formation of an ether linkage between the tetrahydropyran and dihydrofuranone units.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrahydro-2H-pyran-2-ol
- Dihydrofuran-2(3H)-one
- 3-(2-Hydroxyethyl)dihydrofuran-2(3H)-one
Uniqueness
3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one is unique due to its combined structural features of tetrahydropyran and dihydrofuranone. This combination imparts distinct chemical reactivity and versatility, making it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C11H18O4 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
3-[2-(oxan-2-yloxy)ethyl]oxolan-2-one |
InChI |
InChI=1S/C11H18O4/c12-11-9(5-8-15-11)4-7-14-10-3-1-2-6-13-10/h9-10H,1-8H2 |
Clé InChI |
DVYHOFKVLQBDMF-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCC2CCOC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11940871.png)


![2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11940893.png)


![10,11-Diethyl-3a,4,9,9a-tetrahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11940919.png)






![[26-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-26-oxohexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11940970.png)
